molecular formula C24H29N5O B1216510 Changrolin CAS No. 72063-47-9

Changrolin

Cat. No. B1216510
CAS RN: 72063-47-9
M. Wt: 403.5 g/mol
InChI Key: ADFVBEOHHMMWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Changrolin is a novel type of antiarrhythmic drug . It is 4-(3’,5’-bis[(N-pyrrolidinyl)methyl]-4’-hydroxyanilino)-quinazoline . It has been synthesized in 4 steps . According to experiments, changrolin exhibited significant protective and therapeutic effects against experimental arrhythmias induced by aconitine or ouabain .


Molecular Structure Analysis

The molecular formula of Changrolin is C24H29N5O . The structure includes a quinazoline group and two pyrrolidinyl groups .

Scientific Research Applications

Electrophysiological Effects

Changrolin, derived from the Chinese medicinal herb Dichroa febrifuga Lour, exhibits significant electrophysiological effects. Studies using the whole-cell patch-clamp technique on rat cardiomyocytes reveal that changrolin inhibits delayed rectified K(+) currents, transient outward K(+) currents, sodium currents, and calcium currents in a concentration-dependent manner. These actions contribute to its anti-arrhythmic properties, particularly through the modification of Na(+) and Ca(2+) channels and preferential blocking of the inactivated state of Na(+) channels, leading to changes in electromechanical function crucial for terminating arrhythmias (Chen et al., 2010).

Antiarrhythmic Properties

Changrolin has demonstrated protective and therapeutic effects against experimental arrhythmias induced by aconitine or ouabain in animals. It raises the electrical threshold for ventricular fibrillation, indicating its potential as an effective antiarrhythmic drug. Intravenous administration in animals shows mild tachycardia followed by bradycardia, prolongation of the P-R interval, widening of the QRS complex, gradual hypotension, and a slight weakening of cardiac functions (Liu et al., 1979).

Action Potential Modification

In isolated cat papillary muscle studies, changrolin demonstrated effects on contractility and excitability. It decreased the amplitude of contractions in a concentration-dependent manner, which was counteracted by nicotinamide and isoproterenol. Additionally, changrolin and CaCl2 combined led to intermittent or complete cessations of contractions, restored by increasing stimulation intensity (Li et al., 1984).

Blockade of hERG K+ Channels

Changrolin inhibits hERG channels (human ether-a-go-go-related gene K+ channels) in a concentration-dependent and reversible manner. It shifts the activation curve of hERG channels to more negative potentials, demonstrating a potent blocking effect, especially in the open and inactivated states of the channels (Chen et al., 2010).

Synthesis and Derivative Studies

Substantial research has been conducted on the synthesis of changrolin derivatives and their antiarrhythmic and parasympatholytic properties. Several structural derivatives have been synthesized, indicating that while the bis(pyrrolidinylmethyl)phenol pattern of changrolin is optimal, there is a wide range of heteroaryl substitutes that maintain good antiarrhythmic activity. These studies help in understanding the structure-activity relationship of changrolin and its derivatives (Stout et al., 1983).

properties

IUPAC Name

2,6-bis(pyrrolidin-1-ylmethyl)-4-(quinazolin-4-ylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O/c30-23-18(15-28-9-3-4-10-28)13-20(14-19(23)16-29-11-5-6-12-29)27-24-21-7-1-2-8-22(21)25-17-26-24/h1-2,7-8,13-14,17,30H,3-6,9-12,15-16H2,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFVBEOHHMMWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=NC=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222397
Record name Changrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Changrolin

CAS RN

72063-47-9
Record name Changrolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72063-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Changrolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072063479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Changrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHANGROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCP7AVW14B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Changrolin
Reactant of Route 2
Reactant of Route 2
Changrolin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Changrolin
Reactant of Route 4
Reactant of Route 4
Changrolin
Reactant of Route 5
Changrolin
Reactant of Route 6
Reactant of Route 6
Changrolin

Citations

For This Compound
156
Citations
MA Hernández-Olivares, A Ibarra-Escutia… - Computational and …, 2017 - Elsevier
… The first step of this investigation was to perform conformational analyses of changrolin, LQM-303 … For changrolin, in addition to the angles related to the pyrrolidine rings, that ruling the …
Number of citations: 2 www.sciencedirect.com
LL Lu, Y Habuchi, H Tanaka… - Clinical and …, 1995 - Wiley Online Library
The electrophysiological effects of changrolin (CRL), a Chinese antiarrhythmic drug derived from a traditional anti‐malarial plant, were examined using the whole‐cell patch‐clamp …
Number of citations: 7 onlinelibrary.wiley.com
W Chen, D Yang, W Wang, J Zhang, Y Wang - European journal of …, 2010 - Elsevier
… To elucidate the mechanism underlying the anti-arrhythmic effect of changrolin, we used the … actions of changrolin in isolated rat cardiomyocytes. In this study, changrolin inhibited …
Number of citations: 9 www.sciencedirect.com
W Chen, W Wang, J Zhang, D Yang… - Acta Pharmacologica …, 2010 - nature.com
… The relative block of hERG channels by changrolin was close to zero at the time point of … L changrolin (P<0.05, n=7). The onset of inactivation was accelerated significantly by changrolin …
Number of citations: 12 www.nature.com
D Yang, C Yu, S Li, G Liu, Y Lu, Y Wang - Journal of pharmaceutical and …, 2009 - Elsevier
… developed for the quantification of changrolin, an anti-arrhythmic … The calibration curve for changrolin was linear over the … administration of changrolin with 20mg/kg dosage in SD rats. …
Number of citations: 3 www.sciencedirect.com
LQ Li, ZX Qu, ZM Wang, YL Zeng, GS Ding, GJ Hu… - Scientia …, 1979 - europepmc.org
… , changrolin … Changrolin could be well absorbed by oral administration. Absorption appeared to be more rapid and complete by intramuscular injection. 14C-labelled changrolin was …
Number of citations: 5 europepmc.org
DZ Dai, P Rong, J Huang, J Liu, JH Cheng… - Zhongguo yao li xue …, 1991 - europepmc.org
The indole-derived compounds, which possessed side chains resembling those of changrolin (4-[3', 5'-bis [(N-pyrrolidinyl) methyl]-4'-hydroxyaniline]-quinazoline) showed potent anti-…
Number of citations: 4 europepmc.org
Y Kuang, TP Liu - Zhongguo yao li xue bao= Acta Pharmacologica …, 1990 - europepmc.org
… , quinidine, lorcainide and changrolin produced exponential falls of … changrolin were estimated as 1.58, 9.06, 13.37 and 55.16 s. These suggest that the kinetics of RDB of changrolin …
Number of citations: 2 europepmc.org
QY Liu, WZ Chen, PJ Wei, PK Gu… - Zhongguo yao li xue bao …, 1989 - europepmc.org
Calcium tolerant single ventricular cardiomyocytes were dispersed from adult guinea pig hearts by retrograde perfusion with collagenase solution. More than 50% of the isolated cells …
Number of citations: 3 europepmc.org
LL Lü - Zhongguo yao li xue bao= Acta Pharmacologica Sinica, 1999 - europepmc.org
Aim To elucidate whether or not changrolin (CRL) modifies the potassium currents (ITO, IK, and IKl) in myocardial cells. Methods A tight seal whole-cell patch-clamp technique was used …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.